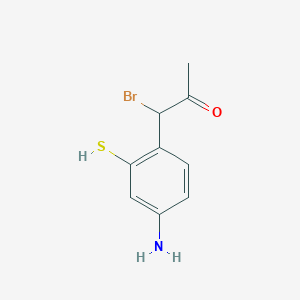

1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC20540398

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNOS |

|---|---|

| Molecular Weight | 260.15 g/mol |

| IUPAC Name | 1-(4-amino-2-sulfanylphenyl)-1-bromopropan-2-one |

| Standard InChI | InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3 |

| Standard InChI Key | HCPWIXDFPKKSLR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)S)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one features a propan-2-one (acetone) backbone substituted with a bromine atom at the first carbon and a 4-amino-2-mercaptophenyl group at the same position . The phenyl ring’s substitution pattern creates electronic asymmetry, with the amino group acting as an electron donor and the mercapto group contributing nucleophilic character. The bromine atom, a strong leaving group, enhances the compound’s electrophilicity, making it reactive in substitution reactions .

Key Physicochemical Parameters

The compound’s physical properties are critical for its handling and application in synthetic processes:

The predicted boiling point and density, derived from computational models, suggest stability under standard laboratory conditions, while the moderate pKa indicates partial ionization in aqueous environments . Solubility in polar aprotic solvents like dimethylformamide (DMF) aligns with its use in catalytic reactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one typically involves sequential functionalization of a phenylpropanone precursor. A plausible route includes:

-

Bromination: Introduction of bromine at the α-position of propan-2-one using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

-

Amination and Thiolation: Sequential substitution of the phenyl ring with amino and mercapto groups via nitration-reduction and thiolation steps, respectively .

Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as seen in analogous brominated ketone syntheses. Optimizing reaction parameters—such as temperature (40–60°C for bromination) and solvent polarity—is crucial to minimize side reactions like oxidation of the thiol group .

Analytical Characterization

Purity levels exceeding 98% are routinely achieved, as verified by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural assignments:

-

¹H NMR: Resonances for the aromatic protons (δ 6.8–7.5 ppm), amino group (δ 5.2 ppm, broad), and thiol proton (δ 3.1 ppm) .

-

¹³C NMR: Signals corresponding to the carbonyl carbon (δ 205 ppm), brominated carbon (δ 45 ppm), and aromatic carbons (δ 115–150 ppm) .

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The bromine atom’s electrophilicity facilitates nucleophilic substitutions, enabling the formation of carbon-heteroatom bonds. For example, reaction with amines yields secondary amines, while treatment with thiols produces disulfides :

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Oxidation and Redox Behavior

The mercapto group (-SH) is prone to oxidation, forming disulfide bridges (-S-S-) under mild oxidative conditions (e.g., H₂O₂ or O₂) . This property is exploitable in polymer chemistry for cross-linking applications:

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its bromine and thiol groups enable site-specific modifications, such as Suzuki-Miyaura couplings for biaryl formation . Recent studies highlight its role in developing proteolysis-targeting chimeras (PROTACs), where its electrophilicity facilitates linker-arm attachment .

Polymer and Nanomaterial Development

In materials science, the thiol group’s ability to form self-assembled monolayers (SAMs) on gold surfaces is leveraged for sensor fabrication . Additionally, its participation in thiol-ene click chemistry enables the synthesis of dendrimers and hydrogels with tailored mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume